molecular formula C5H5Br2NS B15320655 (3,5-Dibromothiophen-2-yl)methanamine

(3,5-Dibromothiophen-2-yl)methanamine

Cat. No.: B15320655
M. Wt: 270.98 g/mol
InChI Key: AMAOQQDBCAWIDO-UHFFFAOYSA-N
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Description

(3,5-Dibromothiophen-2-yl)methanamine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms at the 3 and 5 positions of the thiophene ring, along with an amine group at the 2 position, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromothiophen-2-yl)methanamine typically involves the bromination of thiophene derivatives followed by amination. One common method involves the bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) under nitrogen atmosphere . The resulting dibrominated product is then subjected to amination using reagents such as ammonia or primary amines under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromothiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles, and amides.

    Reduction: Thiophene derivatives with hydrogen replacing bromine atoms.

    Substitution: Thiophene derivatives with various functional groups replacing bromine atoms.

Mechanism of Action

The mechanism of action of (3,5-Dibromothiophen-2-yl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and interact with biological molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dibromothiophen-2-yl)methanamine is unique due to the presence of two bromine atoms and an amine group, which provides it with distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C5H5Br2NS

Molecular Weight

270.98 g/mol

IUPAC Name

(3,5-dibromothiophen-2-yl)methanamine

InChI

InChI=1S/C5H5Br2NS/c6-3-1-5(7)9-4(3)2-8/h1H,2,8H2

InChI Key

AMAOQQDBCAWIDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CN)Br

Origin of Product

United States

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